molecular formula C14H14O4 B5116435 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate

Cat. No. B5116435
M. Wt: 246.26 g/mol
InChI Key: UBBDMTJGLKICNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate, also known as EMCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.

Scientific Research Applications

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food industry. In medicinal chemistry, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and anticoagulant activities. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In the food industry, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been studied for its potential use as a food preservative due to its antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate exerts its biological activities by inhibiting various enzymes, such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate inhibits the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate exhibits anti-inflammatory and anticoagulant activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it easy to store and transport. However, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has some limitations for lab experiments. It is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other compounds with similar biological activities.

Future Directions

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several potential future directions for research. In medicinal chemistry, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate could be further studied for its potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In agriculture, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate could be further studied for its potential application as a pesticide. In the food industry, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate could be further studied for its potential use as a food preservative. Additionally, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate could be further studied to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt reaction. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst, such as piperidine. The Knoevenagel condensation method involves the reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The Claisen-Schmidt reaction involves the condensation of salicylaldehyde with acetophenone in the presence of a base, such as sodium hydroxide. These methods have been used to synthesize 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate with high yields and purity.

properties

IUPAC Name

(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDMTJGLKICNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.